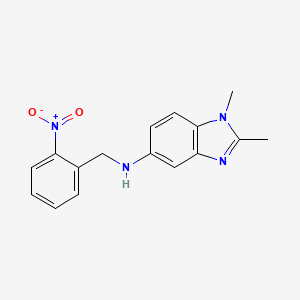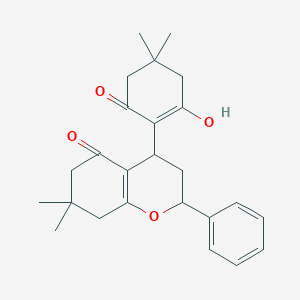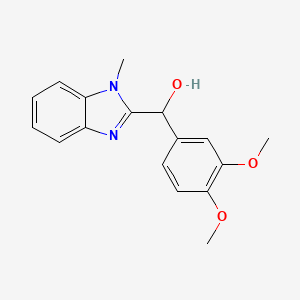![molecular formula C27H19Cl2N5O2 B3875689 5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3875689.png)
5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves the reaction of β-ketonitriles, malononitrile, or alkylidenemalononitriles with hydrazines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of Bruton Kinase (BTK), a non-receptor tyrosine kinase, which is a major therapeutic target for B-cell-driven malignancies . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds include other aminopyrazoles, such as:
- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide
These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and applications
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19Cl2N5O2/c1-35-24-9-5-6-17(26(24)36-16-18-10-11-20(28)13-23(18)29)12-19(14-30)25-22(15-31)27(32)34(33-25)21-7-3-2-4-8-21/h2-13H,16,32H2,1H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPCQLGFSXUPR-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3875634.png)
![N-[[4-(3-methylbutoxy)phenyl]methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine](/img/structure/B3875639.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-butynamide](/img/structure/B3875642.png)
![(2E)-1-(4-Bromophenyl)-3-[(2,5-dimethoxyphenyl)amino]prop-2-EN-1-one](/img/structure/B3875646.png)
![1-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine](/img/structure/B3875650.png)
![ETHYL (2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3875661.png)
![ethyl 2-[2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B3875668.png)
![N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B3875677.png)
![2-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-N-benzyl-4-N-tert-butyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B3875687.png)
